3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63221-72-7 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
3,9-dimethyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C11H20O2/c1-9-3-5-11(6-4-9)12-7-10(2)8-13-11/h9-10H,3-8H2,1-2H3 |
InChI Key |
WUGWDWGSAKZRBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)OCC(CO2)C |
Origin of Product |
United States |
Conformational Analysis and Stereochemistry of 3,9 Dimethyl 1,5 Dioxaspiro 5.5 Undecane
Conformational Dynamics of the Spiro[5.5]undecane System
The 1,5-dioxaspiro[5.5]undecane framework consists of two six-membered rings joined by a common spirocyclic carbon atom. The conformational behavior of this system is governed by the inherent properties of six-membered rings and the unique constraints imposed by the spiro junction and heteroatoms.
Chair-Chair Interconversions in Six-Membered Rings
Six-membered rings, such as cyclohexane (B81311), predominantly adopt a low-energy "chair" conformation to minimize angle and torsional strain. libretexts.org In this conformation, the substituents on the ring are located in one of two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).
A key dynamic process is the "ring flip" or "chair-chair interconversion," where one chair conformation converts into another. libretexts.org This process involves transient, higher-energy conformations like the "twist-boat." utexas.edu During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial, while maintaining their "up" or "down" orientation relative to the ring's plane. wikipedia.orgresearchgate.net The energy barrier for this interconversion in cyclohexane is approximately 10 kcal/mol, allowing for rapid equilibration between the two chair forms at room temperature. utexas.edumasterorganicchemistry.com
Flexibility and Ring Flipping in Dioxaspiro[5.5]undecane Skeletons
The introduction of a spiro center and two oxygen atoms in the 1,5-dioxaspiro[5.5]undecane skeleton significantly influences its conformational flexibility. Unlike simple cyclohexane, the spiroketal system is subject to stereoelectronic influences, primarily the anomeric effect. The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom within a ring to favor an axial orientation, due to a stabilizing hyperconjugative interaction between a lone pair on the heteroatom and the antibonding (σ*) orbital of the C-X bond. wikipedia.org
In 1,5-dioxaspiro[5.5]undecane, this effect strongly favors a rigid double-chair conformation where the C-O bonds are arranged to maximize these stabilizing interactions. Computational studies on the related 1,7-dioxaspiro[5.5]undecane show that the double-chair conformation is more than 2 kcal/mol more stable than other conformers. mst.edu This energetic preference, resulting from the combination of endo- and exo-anomeric effects, makes the dioxaspiro[5.5]undecane skeleton significantly more rigid than a simple spiro[5.5]undecane hydrocarbon, restricting ring flipping at room temperature. cdnsciencepub.comcdnsciencepub.com
| Conformational Parameter | Cyclohexane | 1,7-Dioxaspiro[5.5]undecane (Model System) |
| Most Stable Conformation | Chair | Double-Chair |
| Ring Flip Energy Barrier | ~10 kcal/mol masterorganicchemistry.com | Significantly higher due to anomeric effect |
| Relative Stability | N/A (degenerate) | Double-Chair (2A) is >2 kcal/mol more stable than other conformers mst.edu |
Influence of 3,9-Dimethyl Substitutions on Conformational Preferences and Chirality
The placement of methyl groups at the C3 and C9 positions has a profound impact on the conformational equilibrium of the molecule. This influence is a combination of steric hindrance and the inherent rigidity of the spiroketal core.
In a standard six-membered ring, a methyl group strongly prefers the equatorial position over the axial position to avoid destabilizing 1,3-diaxial steric interactions. youtube.com The energy cost of placing a methyl group in an axial position (the "A-value") is approximately 1.7 kcal/mol. masterorganicchemistry.com
Applying this principle to the 3,9-dimethyl-1,5-dioxaspiro[5.5]undecane system leads to clear conformational preferences for its diastereomers:
Trans-3,9-dimethyl isomer: The most stable conformer will have both methyl groups in equatorial positions (diequatorial). A ring flip would lead to a high-energy diaxial conformation, which is energetically unfavorable by approximately 3.4 kcal/mol (2 x 1.7 kcal/mol) from steric strain alone. Therefore, the trans isomer is effectively "locked" in the diequatorial conformation.
Cis-3,9-dimethyl isomer: This isomer cannot adopt a diequatorial conformation. It must exist as a mixture of two rapidly interconverting chair forms, each having one axial and one equatorial methyl group (axial-equatorial). The energy of this isomer will be higher than the trans diequatorial isomer by at least 1.7 kcal/mol due to the unavoidable axial methyl group.
| Isomer | Substituent Positions | Estimated Relative Steric Strain (kcal/mol) | Predicted Stability |
| trans-3,9-dimethyl | Diequatorial | 0 | Most Stable |
| Diaxial (post-flip) | ~3.4 masterorganicchemistry.com | Highly Unstable | |
| cis-3,9-dimethyl | Axial-Equatorial | ~1.7 masterorganicchemistry.com | Less Stable |
| Equatorial-Axial (post-flip) | ~1.7 masterorganicchemistry.com | Less Stable |
Methods for Stereoisomer Resolution and Characterization (e.g., Chiral HPLC)
The resolution and characterization of stereoisomers of this compound and related spiro compounds are critical for understanding their unique stereochemical properties. The inherent chirality of the 1,5-dioxaspiro[5.5]undecane skeleton, which can exhibit both helical and axial chirality, gives rise to a complex mixture of diastereomers and enantiomers. researchgate.netnih.gov Various analytical techniques are employed to separate these closely related isomers and elucidate their distinct three-dimensional structures. The primary methods for achieving this are chromatographic techniques, particularly gas chromatography and high-performance liquid chromatography with chiral stationary phases, complemented by spectroscopic methods like Nuclear Magnetic Resonance (NMR) for structural characterization.
Gas Chromatography (GC) on Chiral Columns
Gas chromatography utilizing chiral columns has proven to be an effective method for the separation of both diastereomers and enantiomers of substituted 1,5-dioxaspiro[5.5]undecane derivatives. researchgate.net The high efficiency of capillary GC columns allows for the resolution of isomers with very similar physicochemical properties. vurup.sk In the study of related spiro-1,3-dioxanes, gas chromatography on a chiral column successfully separated not only the diastereomers but also the individual enantiomers of each diastereomeric pair. researchgate.net
This separation is achieved through transient diastereomeric interactions between the chiral analyte and the chiral stationary phase of the column. The different stabilities of these temporary complexes lead to different retention times, allowing for their separation. For instance, research on a derivative of 1,5-dioxaspiro[5.5]undecane demonstrated a clear separation of two diastereomers and their respective enantiomers, highlighting the capability of this technique. researchgate.net
Table 1: Example Gas Chromatographic Resolution of a Substituted 1,5-Dioxaspiro[5.5]undecane Derivative on a Chiral Column
| Stereoisomer | Retention Time (min) |
|---|---|
| Diastereomer 1, Enantiomer A | 31.97 |
| Diastereomer 1, Enantiomer B | 32.62 |
| Diastereomer 2, Enantiomer A | 33.61 |
| Diastereomer 2, Enantiomer B | 34.20 |
Data derived from a study on a related compound, illustrating the separation of diastereomers (D1, D2) and their respective enantiomers. researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioseparation of a broad range of chemical compounds. mdpi.com Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, are particularly effective. mdpi.comnih.gov Although specific HPLC applications for this compound are not extensively detailed in the cited literature, the principles are directly applicable.
The separation mechanism in chiral HPLC relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The differential stability of these complexes results in different retention times on the column, enabling resolution. The performance of a chiral separation is influenced by several factors, including the nature of the mobile phase and the column temperature, which can affect the conformation of the polymeric chiral selector and its interaction with the analyte. mdpi.com For related spiroketal structures, reverse-phase HPLC methods have been developed, indicating the suitability of this platform for analysis and purification. sielc.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization and conformational analysis of 1,5-dioxaspiro[5.5]undecane derivatives. researchgate.netnih.gov Both ¹H and ¹³C NMR provide detailed information about the molecular structure and the spatial arrangement of atoms.
In the context of stereoisomers, NMR can be used to:
Identify the presence of multiple diastereomers: The NMR spectrum of a diastereomeric mixture will show separate signals for the distinct nuclei in each isomer. researchgate.net
Determine conformational preferences: By analyzing chemical shifts and coupling constants, it is possible to deduce the preferred conformation of the six-membered rings (e.g., chair conformation) and the orientation of substituents (axial vs. equatorial).
Study dynamic processes: Variable temperature NMR experiments can be used to investigate conformational equilibria, such as the ring-flipping of the dioxane or cyclohexane rings. The coalescence of signals as temperature increases can provide information on the energy barriers of these processes. nih.gov
For example, the ¹³C NMR spectrum of a symmetrically substituted 1,5-dioxaspiro[5.5]undecane derivative may show equivalent signals for corresponding carbon atoms in both rings (e.g., C2 and C4), indicating a rapid flipping of the spiro skeleton on the NMR timescale. researchgate.net The presence of diastereotopicity in methylene (B1212753) protons can also be observed, providing further stereochemical insights. researchgate.net
Advanced Spectroscopic and Diffraction Techniques for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. A variety of NMR experiments can be employed to map out the carbon skeleton, establish proton connectivity, and probe the molecule's dynamic conformational behavior.
The ¹H and ¹³C NMR spectra of 3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane are expected to show a distinct set of signals corresponding to its unique symmetric structure. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, particularly the deshielding effects of the two oxygen atoms within the spiroketal system.
In the ¹H NMR spectrum, the methyl protons at the C3 and C9 positions would appear as doublets due to coupling with their adjacent methine protons. The methine protons (H3 and H9) would, in turn, appear as multiplets. The protons on the cyclohexane (B81311) ring would exhibit complex splitting patterns due to geminal and vicinal coupling.
The ¹³C NMR spectrum would show distinct signals for the methyl carbons, the methine carbons (C3 and C9), the spiro carbon (C6), and the methylene (B1212753) carbons of the cyclohexane ring. The carbons adjacent to the oxygen atoms (C2, C4, C8, C10) would be shifted downfield. While specific experimental data for this compound is not extensively published, typical chemical shifts for analogous 1,5-dioxaspiro[5.5]undecane systems provide a reliable reference. researchgate.netorgsyn.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound Data are estimated based on analogous structures and general NMR principles.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
|---|---|---|---|
| CH₃ (at C3, C9) | ~1.1-1.3 (d) | ~17-22 | ³J(H-C-C-H) ≈ 6-7 Hz (to H3/H9) |
| H3, H9 | ~3.5-4.0 (m) | ~70-75 | ³J(H-C-C-H) ≈ 6-7 Hz (to CH₃) |
| H2, H4, H8, H10 (axial) | ~3.3-3.6 | ~60-65 | ²J(H-C-H) ≈ 11-12 Hz |
| H2, H4, H8, H10 (equatorial) | ~3.8-4.1 | ||
| C6 (spiro) | - | ~95-100 | - |
| Cyclohexane CH₂ | ~1.4-1.8 | ~20-35 | - |
Two-dimensional (2D) NMR experiments are crucial for making unambiguous assignments and determining the stereochemistry of complex molecules. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methyl protons and the H3/H9 methine protons, confirming their adjacency. It would also map out the connectivity among the protons on the cyclohexane ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon resonances based on the already assigned proton spectrum. researchgate.netyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is particularly useful for identifying quaternary carbons. For instance, correlations from the methyl protons to the spiro-carbon (C6) and the C2/C4 carbons would be expected, helping to piece together the molecular framework. researchgate.netresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity, which is invaluable for stereochemical assignments. researchgate.net For this compound, NOESY can determine the relative orientation of the methyl groups (e.g., cis or trans) and their axial or equatorial positions by observing correlations between the methyl protons and specific protons on the spiro-rings. mdpi.org
The 1,5-dioxaspiro[5.5]undecane framework is not rigid and can undergo conformational changes, such as chair-chair interconversion of the six-membered rings. Variable-temperature (VT) NMR is the primary technique used to study such dynamic processes. rsc.orgnih.gov
By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals. At room temperature, if the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion decreases. At a sufficiently low temperature (below the coalescence point), the exchange becomes slow enough that distinct signals for the individual conformers (e.g., axial and equatorial protons) can be observed. scielo.br Analysis of the spectra across a range of temperatures allows for the calculation of the energy barrier to interconversion and the relative thermodynamic stability of the different conformers. rsc.org
X-ray Crystallography for Solid-State Molecular Structures
X-ray crystallography provides an atomic-resolution, three-dimensional model of a molecule in the solid state. This technique is definitive for determining bond lengths, bond angles, and the absolute configuration of chiral centers. While a crystal structure for the parent this compound is not publicly available, analysis of closely related derivatives demonstrates the power of this method. nih.govresearchgate.net
Table 2: Representative Crystallographic Data for a 1,5-Dioxaspiro[5.5]undecane Derivative Data for 3-(2-Furylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₄O₅ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.0634 (14) |
| b (Å) | 9.5103 (19) |
| c (Å) | 10.183 (2) |
| α (°) | 64.91 (3) |
| β (°) | 82.38 (3) |
| γ (°) | 84.76 (3) |
| Volume (ų) | 613.6 (2) |
For chiral molecules like this compound, which can exist as different stereoisomers (e.g., cis and trans, and their respective enantiomers), X-ray crystallography on a single crystal of an enantiomerically pure sample can determine the absolute configuration. By using anomalous dispersion effects, the analysis can unambiguously assign the R or S configuration to each chiral center (C3 and C9).
Crystal packing, or the arrangement of molecules in the crystal lattice, is governed by intermolecular forces. While this compound lacks strong hydrogen bond donors (like O-H or N-H) and aromatic rings for π-stacking, its crystal structure would be stabilized by weaker interactions. mdpi.com These include van der Waals forces and weak C-H···O hydrogen bonds, where a hydrogen atom on a carbon acts as a donor to one of the oxygen atoms of a neighboring molecule. nih.govresearchgate.netrsc.org The analysis of these interactions is crucial for understanding the physical properties of the material and for the field of crystal engineering. mdpi.comresearchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. For this compound, these non-destructive methods would provide a detailed fingerprint of its vibrational modes.
In the IR spectrum of this compound, one would expect to observe characteristic absorption bands. The C-O-C stretching vibrations of the dioxaspiro moiety would likely appear as strong bands in the region of 1200-1000 cm⁻¹. The presence of the methyl groups would be indicated by C-H stretching vibrations around 2960-2850 cm⁻¹ and C-H bending vibrations near 1465-1370 cm⁻¹. The spirocyclic alkane framework would contribute to a complex fingerprint region below 1500 cm⁻¹, arising from various C-C stretching and bending vibrations.
Raman spectroscopy would provide complementary information. The C-C bonds of the cyclohexane ring and the spiro center would be expected to show characteristic Raman scattering peaks. The symmetric C-O-C stretching vibrations, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum.
A comparative analysis of the IR and Raman spectra would be crucial. According to the mutual exclusion principle for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. While this compound is not centrosymmetric, the relative intensities of the vibrational bands in the two spectra would still provide valuable structural insights.
Table 1: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
|---|---|---|---|
| C-H (Methyl & Methylene) | Stretching | 2960-2850 | 2960-2850 |
| C-H (Methyl & Methylene) | Bending | 1465-1370 | 1465-1370 |
| C-O-C (Ether) | Stretching | 1200-1000 | 1200-1000 |
Note: The data in this table is predictive and based on characteristic frequencies for the respective functional groups. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₂₀O₂), high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which is calculated to be 184.1463 g/mol .
Electron ionization (EI) mass spectrometry would likely be used to induce fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z 184. The fragmentation pattern would be characteristic of the spiroketal structure. Key fragmentation pathways would likely involve the cleavage of the spirocyclic rings. One would anticipate the loss of alkyl fragments and fragmentation of the dioxaspiro ring system. For instance, cleavage of the C-O bonds could lead to the formation of characteristic oxonium ions. The fragmentation pattern would help to confirm the connectivity of the atoms within the molecule.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) | Description |
|---|---|---|
| [C₁₁H₂₀O₂]⁺ | 184 | Molecular Ion (M⁺) |
Note: The fragmentation pattern is predictive. Actual experimental fragmentation would require empirical analysis.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Analysis
The presence of stereocenters at the C3 and C9 positions of this compound suggests the possibility of stereoisomerism (cis/trans isomers and enantiomers). Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for the analysis of chiral molecules.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum provides information about the absolute configuration of the stereocenters. If this compound is synthesized as a racemic mixture, it would be ECD silent. However, if the enantiomers were separated or if an enantioselective synthesis was performed, each enantiomer would exhibit a unique ECD spectrum, with mirror-image curves.
The interpretation of the ECD spectrum would likely be supported by quantum chemical calculations to correlate the observed Cotton effects (positive and negative peaks) with the specific spatial arrangement of the atoms, thereby allowing for the assignment of the absolute configuration (R or S) at the chiral centers.
Computational and Theoretical Investigations of 3,9 Dimethyl 1,5 Dioxaspiro 5.5 Undecane
Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For 3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane, DFT calculations are instrumental in determining its most stable three-dimensional structure. Geometry optimization procedures, typically employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d) or larger), can identify the lowest energy conformers. scienceopen.com These calculations would reveal critical geometric parameters such as bond lengths, bond angles, and dihedral angles.
For spiroketals, the anomeric effect plays a crucial role in dictating conformational preferences. DFT studies can quantify the stabilizing interactions associated with the anomeric effect, which involves the delocalization of an oxygen lone pair into an adjacent anti-bonding C-O orbital. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. Furthermore, DFT can generate an electrostatic potential map, which illustrates the charge distribution and helps identify regions susceptible to nucleophilic or electrophilic attack. While specific studies on this compound are not widely documented, research on related spiroketals demonstrates that DFT is a reliable tool for elucidating their structural and electronic properties. rsc.org
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
The conformational flexibility of the two six-membered rings in this compound gives rise to a complex potential energy surface with multiple possible conformers. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are well-suited to explore this conformational landscape.
MM methods employ classical force fields (e.g., MMFF or AMBER) to rapidly calculate the potential energy of different conformations. A systematic conformational search can identify various low-energy structures, including different combinations of chair, boat, and twist-boat forms for the two rings. The relative energies of these conformers can be calculated to determine their populations at a given temperature.
MD simulations provide a dynamic view of the molecule's behavior over time. nih.gov By simulating the atomic motions at a specific temperature, MD can reveal the pathways of conformational interconversion. These simulations can identify the most populated conformational states and the energy barriers between them. For a molecule like this compound, MD simulations would be crucial to understand how the methyl substituents influence the conformational equilibrium and the flexibility of the spiroketal system.
Table 1: Possible Conformations of the Rings in this compound
| Ring 1 Conformation | Ring 2 Conformation |
| Chair | Chair |
| Chair | Boat |
| Chair | Twist-Boat |
| Boat | Boat |
| Boat | Twist-Boat |
| Twist-Boat | Twist-Boat |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and for complementing experimental data.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. researchgate.netnrel.gov Calculations are typically performed on the DFT-optimized geometry of the most stable conformer(s). The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C, which is sufficient to distinguish between different isomers or conformers. nrel.gov
Vibrational Frequencies: Theoretical vibrational spectra (infrared and Raman) can be calculated from the second derivatives of the energy with respect to atomic displacements. These DFT calculations yield the frequencies and intensities of the vibrational modes. scienceopen.com The calculated frequencies are often systematically scaled to correct for anharmonicity and the limitations of the theoretical level. Comparing the predicted spectrum with experimental data can help in the assignment of vibrational bands to specific molecular motions, such as C-O stretching, C-H bending, and the characteristic vibrations of the spiroketal framework.
Computational Analysis of Chiral Recognition and Asymmetric Induction Pathways
The this compound molecule possesses chiral centers, leading to the existence of enantiomers and diastereomers. Computational chemistry offers powerful tools to study how these chiral molecules interact with other chiral species, a process known as chiral recognition. researchgate.netnih.gov
The mechanism of chiral recognition can be investigated by modeling the non-covalent interactions between the spiroketal and a chiral selector (e.g., a chiral stationary phase in chromatography or a chiral catalyst). researchgate.net This involves creating diastereomeric complexes between the enantiomers of the spiroketal and the chiral selector. The geometries of these complexes are optimized, and their interaction energies are calculated using high-level quantum mechanical methods. The difference in the stability of these diastereomeric complexes is the basis for enantioseparation. nih.gov
Furthermore, computational models can elucidate the pathways of asymmetric induction in reactions involving the spiroketal. By calculating the transition state energies for reactions leading to different stereoisomeric products, it is possible to predict the stereochemical outcome. Non-covalent interaction (NCI) analysis can be used to visualize and understand the specific weak interactions (like hydrogen bonds or van der Waals forces) that control the stereoselectivity. rsc.org
Quantitative Structure-Property Relationship (QSPR) Modeling for Spiroketal Systems
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of molecules based on their chemical structure. mdpi.com A QSPR model is a mathematical equation that correlates molecular descriptors with a specific property. researchgate.netnih.gov
For spiroketal systems, QSPR models could be developed to predict various physicochemical properties such as boiling point, solubility, or chromatographic retention times. The process involves several steps:
Data Set Compilation: A diverse set of spiroketal compounds with experimentally measured values for the property of interest is collected.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These can include constitutional, topological, geometric, and electronic descriptors.
Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks) are used to build a model that links a subset of the most relevant descriptors to the property. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
Such models can be valuable for screening new spiroketal structures and prioritizing them for synthesis and experimental testing. mdpi.com
Chemical Reactivity and Functional Group Transformations on the 3,9 Dimethyl 1,5 Dioxaspiro 5.5 Undecane Skeleton
Reactions at the Ketal Functionality (e.g., Hydrolysis, Transketalization)
The spiroketal linkage is the most reactive site in the 3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane molecule. This functionality is susceptible to cleavage under acidic conditions, though it is generally stable to basic and neutral environments.
Hydrolysis: The acid-catalyzed hydrolysis of the spiroketal will lead to the opening of one of the rings to form a dihydroxy ketone. The presence of the methyl groups at the 3 and 9 positions is expected to influence the rate of hydrolysis due to steric and electronic effects, but the fundamental reaction remains the same. The reaction proceeds via protonation of one of the ether oxygens, followed by nucleophilic attack of water.
Transketalization: In the presence of an acid catalyst and another diol or ketone, this compound can undergo transketalization. This equilibrium-driven process involves the exchange of the diol or ketone component of the spiroketal. This reaction is a common method for the protection of carbonyl groups in organic synthesis. For instance, the transketalization of 1,1-dimethoxycyclohexane (B1328912) with tris(hydroxymethyl)aminomethane is a key step in the synthesis of related dioxaspiro compounds. nih.gov
Table 1: Predicted Ketal Functionality Reactions of this compound
| Reaction | Reagents | Product Type | Notes |
|---|---|---|---|
| Hydrolysis | H₃O⁺ | Dihydroxy Ketone | Ring-opening of the spiroketal. |
| Transketalization | R'C(O)R'', H⁺ or Diol, H⁺ | New Spiroketal | Exchange of the ketone or diol moiety. |
Derivatization of the Cyclic Systems (e.g., Oxidation, Reduction, Substitution)
Direct derivatization of the saturated carbocyclic and heterocyclic rings of this compound without affecting the spiroketal functionality requires carefully chosen reaction conditions.
Oxidation: The methylene (B1212753) groups of the cyclohexane (B81311) and 1,3-dioxane (B1201747) rings are generally resistant to oxidation under mild conditions. Strong oxidizing agents would likely lead to the cleavage of the spiroketal or degradation of the molecule. Specific functional groups, if present on the skeleton, could be selectively oxidized.
Reduction: The 1,5-dioxaspiro[5.5]undecane skeleton is already in a reduced state and is therefore unreactive towards typical catalytic hydrogenation or hydride reducing agents.
Substitution: Direct substitution on the saturated rings is challenging. Free-radical halogenation could potentially occur at the methylene positions, but this would likely be unselective and could lead to a mixture of products.
Ring-Opening and Rearrangement Reactions
Beyond the hydrolytic cleavage of the ketal, specific reagents can induce ring-opening and rearrangement reactions of the spiroketal core.
Reductive Ring-Opening: While not a simple reduction, treatment with strong Lewis acids in the presence of a reducing agent can lead to the reductive cleavage of one of the C-O bonds of the spiroketal, yielding a substituted alcohol.
Rearrangement Reactions: Acid-catalyzed rearrangements of spiroketals are possible, particularly if the resulting carbocation can be stabilized. The specific substitution pattern of this compound might influence the propensity for and the outcome of such rearrangements. For some spiroketals, Lewis and/or Brønsted acid additives can facilitate ring-opening and subsequent reactions. nih.gov
Synthesis of Heterocyclic Compounds Incorporating the Dioxaspiro Group
The 1,5-dioxaspiro[5.5]undecane moiety can be incorporated into larger, more complex heterocyclic systems. This is typically achieved by using a functionalized derivative of the spiro compound as a starting material. For example, derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione have been used to synthesize novel O, N-containing spiro compounds. researchgate.net While no specific examples detailing the use of this compound for this purpose have been identified, its derivatives could potentially serve as building blocks for more complex heterocyclic structures.
Biological and Ecological Roles of Dioxaspiro 5.5 Undecane Derivatives
Function as Semiochemicals in Insect Chemical Communication
Detailed studies are required to determine if 3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane functions as a semiochemical in insect communication. Research in this area would involve the identification of insect species that produce or respond to this compound.
Future investigations would need to focus on whether this compound elicits pheromonal activity, such as attracting mates or signaling aggregation. Laboratory and field-based chemotactic assays would be essential to observe and quantify any behavioral responses in relevant insect species.
Research should aim to elucidate whether the compound acts as a chemical cue within a single species (intraspecific) or between different species (interspecific). This would involve analyzing its role in various ecological contexts, such as predator-prey interactions, host-parasite relationships, or competitive exclusion.
Biosynthetic Pathways of Naturally Occurring Spiroketals
The biosynthetic pathway for this compound is currently unknown. Elucidating this would likely involve isotopic labeling studies and the identification of precursor molecules and enzymatic processes within the source organism, once identified.
Structure-Activity Relationships in Chemoecological Interactions
Understanding the structure-activity relationships would necessitate the synthesis and testing of various isomers and analogs of this compound. This would help in identifying the key structural features responsible for any observed biological activity and its specificity in chemoecological interactions.
Potential as Bioactive Scaffolds in Agrochemical Research
The potential of this compound as a bioactive scaffold in agrochemical research is yet to be explored. Should the compound exhibit significant pheromonal or other behavior-modifying effects on pest insects, it could become a lead structure for the development of novel and targeted pest management strategies.
Emerging Research Directions and Future Perspectives for 3,9 Dimethyl 1,5 Dioxaspiro 5.5 Undecane
Development of Novel Synthetic Strategies for Complex Spiroketals
The synthesis of spiroketals, particularly those with specific stereochemistry like the isomers of 3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane, is a dynamic area of organic chemistry. Traditional methods often rely on the acid-catalyzed cyclization of dihydroxyketones, which may not provide adequate stereocontrol. wikipedia.org Consequently, research is increasingly focused on developing more sophisticated and stereoselective synthetic routes.
Key emerging strategies include:
Transition-Metal Catalysis: Methods employing catalysts based on gold, palladium, or indium are enabling milder and more selective spiroketalization reactions. These approaches can facilitate complex cyclizations that are challenging to achieve with conventional methods. researchgate.net
Diversity-Oriented Synthesis (DOS): DOS strategies are being developed to create libraries of spiroketals with comprehensive stereochemical diversity. These libraries are valuable for screening against various biological targets to identify new therapeutic agents. Kinetically-controlled reactions are crucial in DOS to access less thermodynamically stable isomers. mskcc.org
Sustainable and Electrosynthetic Methods: In line with the principles of green chemistry, new synthetic routes are being explored to minimize hazardous reagents and harsh conditions. A notable example is the "eSpiro" method, a novel electrosynthetic approach for the efficient and sustainable synthesis of spiroketals via the anodic oxidation of malonic acids. rsc.org This metal-free alternative to traditional acid-catalyzed cyclizations offers a more environmentally friendly path to spiroketal synthesis. rsc.org
These advanced synthetic methodologies are crucial for accessing complex spiroketals like this compound and its derivatives, paving the way for the exploration of their properties and applications.
Advanced Analytical Techniques for Trace Analysis and Metabolomics
The detection and quantification of spiroketals at trace levels are essential for applications in chemical ecology, environmental monitoring, and metabolomics. The volatile nature of many spiroketals, likely including this compound, makes them amenable to analysis by gas chromatography (GC).
Modern analytical chemistry provides a suite of powerful tools for this purpose:
Chromatographic Methods: Gas Chromatography (GC) and Liquid Chromatography (LC) are fundamental for separating complex mixtures. chemistryjobinsight.com For spiroketals, GC coupled with Mass Spectrometry (GC-MS) is particularly effective for both identification and quantification at very low levels. chemistryjobinsight.com
Sample Preparation and Extraction: To detect trace amounts, effective sample preparation is critical. Techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME) are used to isolate and concentrate analytes from complex matrices like water, soil, or biological tissues. intertek.com For instance, SPME-GCMS analysis has been successfully used to study the emission of the related spiroketal 1,7-dioxaspiro[5.5]undecane from insects.
Metabolomics: In the field of metabolomics, which aims to identify and quantify the complete set of small-molecule metabolites in a biological sample, LC-MS is a primary tool. functional-metabolomics.com As researchers investigate the biosynthesis and biological roles of spiroketals, these advanced analytical workflows will be indispensable for identifying pathway intermediates and understanding their metabolic fate. nih.gov
The application of these techniques will be vital for detecting this compound in environmental samples or biological systems, elucidating its potential roles.
Integration of Computational and Experimental Methodologies
The integration of computational chemistry with experimental techniques provides deep insights into the structure, stability, and reactivity of molecules. For spiroketals, conformational analysis is particularly important as the molecule's three-dimensional shape is critical to its function. The anomeric effect, a stereoelectronic effect that stabilizes certain conformations in acetals, plays a significant role in determining the preferred geometry of spiroketals. e-tarjome.comnih.gov
Computational studies on 1,7-dioxaspiro[5.5]undecane, a close structural analog of the 3,9-dimethyl derivative, demonstrate the power of this integrated approach. Researchers have used a combination of theoretical calculations (such as Density Functional Theory - DFT) and experimental methods like supersonic-jet Fourier transform microwave spectroscopy to explore the compound's conformational landscape and its interactions with water molecules. e-tarjome.comrsc.org These studies can precisely determine the influence of factors like stereoelectronic interactions and hydrogen bonding on structural stability. e-tarjome.comrsc.org Such computational models can predict the most stable conformations of this compound, guiding synthetic efforts and helping to explain its physical properties and biological activity.
| Methodology | Application to Spiroketal Research | Example Finding for 1,7-dioxaspiro[5.5]undecane |
| Computational Chemistry (DFT, ab initio) | Predicts stable conformations, calculates relative energies, analyzes stereoelectronic effects (e.g., anomeric effect). | Conformation A (with two antiperiplanar electron pairs) is significantly more stable than conformations B and C. e-tarjome.com |
| Microwave Spectroscopy | Experimentally determines the precise rotational constants and geometric structure of molecules in the gas phase. | The most stable structure of the monomer and its hydrated clusters have been observed and assigned. rsc.org |
| Natural Bond Orbital (NBO) Analysis | Quantifies donor-acceptor interactions to understand the electronic origins of conformational preferences. | The anomeric effect, arising from LP(O) -> σ*(C-O) electron delocalization, is a key stabilizing factor. e-tarjome.com |
Exploration of Materials Science Applications (e.g., Hole-Transporting Materials)
A highly promising area for spiro compounds is in the field of materials science, particularly for organic electronics. The rigid, three-dimensional structure of the spiro-framework is advantageous for creating stable, amorphous thin films, which are essential for fabricating efficient electronic devices.
The most prominent example is the widespread use of spiro-based molecules as Hole-Transporting Materials (HTMs) in perovskite solar cells (PSCs). semanticscholar.org Perovskite solar cells are a rapidly emerging photovoltaic technology, and the HTM plays a critical role in extracting positive charges (holes) from the perovskite layer and transporting them to the electrode. ekb.egresearchgate.net
The benchmark HTM, spiro-OMeTAD, incorporates a spirobifluorene core. semanticscholar.org Its success has spurred the development of numerous other spiro-linked organic molecules as HTMs. researchgate.net The spiro center imparts high thermal stability and good film-forming properties. scispace.com Research in this area focuses on designing new spiro-type HTMs that can overcome the limitations of spiro-OMeTAD, such as its complex synthesis and the need for chemical dopants that can reduce long-term device stability. semanticscholar.orgresearchgate.net The 1,5-dioxaspiro[5.5]undecane core, as found in this compound, offers a different and potentially valuable scaffold for designing novel HTMs with tailored electronic and morphological properties.
| HTM Property | Importance in Perovskite Solar Cells | Role of the Spiro Core |
| Hole Mobility | Efficiently extracts and transports positive charges from the perovskite layer. | The molecular structure influences packing and intermolecular electronic coupling. |
| Thermal Stability | Ensures long-term operational stability of the solar cell under thermal stress. | The rigid spiro-framework provides excellent thermal stability. scispace.com |
| Film Morphology | A uniform, amorphous film is needed for good interfacial contact and to prevent short circuits. | Spiro compounds tend to form high-quality amorphous films. |
| Energy Level Alignment | The HOMO level must align with the perovskite's valence band for efficient hole extraction. | The electronic properties can be tuned by modifying the functional groups attached to the spiro core. |
Interdisciplinary Research in Chemical Ecology and Sustainable Chemistry
The intersection of chemistry with biology and environmental science offers fertile ground for new discoveries. Spiroketals are frequently found in nature as signaling molecules, particularly as insect pheromones. wikipedia.org
Chemical Ecology: A prominent example is 1,7-dioxaspiro[5.5]undecane, the major component of the sex pheromone of the olive fruit fly, Bactrocera oleae. mdpi.comecophero.commedchemexpress.com This compound is released by the female fly to attract males. nih.govresearchgate.net Extensive research has gone into the synthesis of this pheromone for use in traps to monitor and control this significant agricultural pest. mdpi.comherts.ac.uk The specific enantiomers of the pheromone can even elicit different behaviors, with the (R)-enantiomer acting as a sex attractant for males and the (S)-enantiomer acting as a short-range arrestant for females. nih.gov The potential for this compound to act as a semiochemical for other species is an open and intriguing area of investigation.
Sustainable Chemistry: The principles of sustainable or "green" chemistry are increasingly influencing the design of chemical processes. This involves using renewable feedstocks, reducing waste, and employing safer solvents and reagents. rsc.org The synthesis of spiroketals from bio-based precursors, such as D-fructose, has been demonstrated for pheromones like (R)-1,7-dioxaspiro[5.5]undecane. nih.gov Future research will likely focus on developing biocatalytic and chemocatalytic routes to compounds like this compound from renewable resources, enhancing the sustainability of their production and application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
